molecular formula C17H21NO2 B184912 (4-Ethoxybenzyl)(2-methoxybenzyl)amine CAS No. 444907-10-2

(4-Ethoxybenzyl)(2-methoxybenzyl)amine

Cat. No.: B184912
CAS No.: 444907-10-2
M. Wt: 271.35 g/mol
InChI Key: NVRCYCNSEDFZIP-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)(2-methoxybenzyl)amine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

As a primary amine, it may participate in amination reactions with functionalized aryl bromides

Biochemical Pathways

It’s possible that this compound could influence various pathways due to its potential to participate in amination reactions . .

Pharmacokinetics

Some predicted properties include a density of 11±01 g/cm³, a boiling point of 3885±270 °C at 760 mmHg, and a vapor pressure of 00±09 mmHg at 25°C . The compound has a predicted water solubility of 86.09 mg/L at 25°C . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of (4-Ethoxybenzyl)(2-methoxybenzyl)amine’s action are currently unknown. Given its potential to participate in amination reactions , it may have a role in the synthesis of other compounds or in the modification of proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, its boiling point and vapor pressure suggest that it would be stable at room temperature but could evaporate under high heat . Its water solubility indicates that it could be distributed in aqueous environments .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRCYCNSEDFZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353350
Record name 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-10-2
Record name 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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